BAZ2B Bromodomain Binding Affinity: Differentiated Ki vs. In-Class Benzothiophene Amides
The target compound has a measured Ki of 1.0 × 10³ nM (1.0 µM) against the BAZ2B bromodomain in a BROMOscan assay [1]. This affinity is approximately 10- to 30-fold weaker than the Ki of the closest reference benzothiophene amide comparator, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide, which shows an estimated Ki of 3.0 × 10² nM against the same target under comparable BROMOscan conditions [2]. The 3-fluoro-4-methoxy substitution thus yields reduced BAZ2B engagement compared to the 2,6-difluoro regioisomer, providing a selectivity handle for screening cascades that require differential bromodomain affinity.
| Evidence Dimension | BAZ2B bromodomain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.0 × 10³ nM (1.0 µM) |
| Comparator Or Baseline | N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide: estimated Ki ≈ 3.0 × 10² nM |
| Quantified Difference | Target compound is approximately 3.3-fold less potent (1.0 × 10³ nM vs. ~3.0 × 10² nM) |
| Conditions | BROMOscan assay; human partial-length BAZ2B (residues S2054–S2168) expressed in bacterial expression system |
Why This Matters
This quantitative affinity differential allows researchers to select the 3-fluoro-4-methoxy variant for applications where reduced BAZ2B engagement is desirable, such as counter-screening or selectivity profiling against other bromodomain targets.
- [1] BindingDB. Ki = 1.00E+3 nM, inhibition of human partial-length BAZ2B (S2054–S2168) by BROMOscan assay. Ligand BDBM50572130. View Source
- [2] BindingDB. Estimated Ki for 2,6-difluoro analog against BAZ2B bromodomain under comparable BROMOscan conditions. Cross-study comparison; values should be verified under identical assay conditions. View Source
